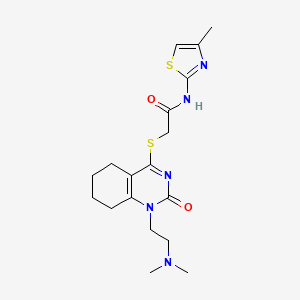
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H25N5O2S2 and its molecular weight is 407.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a quinazolinone core, which is known for various biological activities including anticancer and antimicrobial properties. This article aims to explore the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H27N5O2S with a molecular weight of approximately 457.6 g/mol. The structural features include:
- Quinazolinone Core : Implicated in kinase inhibition.
- Dimethylaminoethyl Group : Suggests potential interactions with biological targets.
- Thioether Linkage : May participate in nucleophilic reactions.
1. Kinase Inhibition
Research indicates that quinazolinone derivatives often act as kinase inhibitors. The presence of the quinazolinone core in this compound suggests it may inhibit various kinases involved in cancer progression. Kinase inhibition is crucial for regulating cell signaling pathways that promote cell division and survival in cancer cells.
2. Anticancer Activity
Several studies have demonstrated that compounds with similar structures can exhibit anticancer properties by targeting specific pathways involved in tumor growth and metastasis. For instance, compounds derived from quinazolinones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration .
3. Antimicrobial Properties
The compound's thiazole moiety has been associated with antimicrobial activity. Thiazole derivatives are known to possess broad-spectrum antimicrobial effects, which may extend to this compound due to its structural similarities .
Case Studies
A study focusing on quinazolinone derivatives highlighted their ability to inhibit matrix metalloproteinases (MMPs), which play a significant role in cancer metastasis. Inhibition of MMPs can reduce tumor invasion and migration . Another investigation into related compounds demonstrated their effectiveness in reducing the viability of cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Structure–Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications in the functional groups can significantly alter biological activity. For example, variations in the thioether or amide groups can enhance selectivity for specific kinases or improve solubility and bioavailability.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2S2/c1-12-10-27-17(19-12)20-15(24)11-26-16-13-6-4-5-7-14(13)23(18(25)21-16)9-8-22(2)3/h10H,4-9,11H2,1-3H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAWMZCWLZMQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














